1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251597-26-8
VCID: VC4624877
InChI: InChI=1S/C29H30N4O4/c1-19(2)21-7-11-23(12-8-21)32-29(35)26-17-33(18-30-26)16-20-5-9-22(10-6-20)31-28(34)25-14-13-24(36-3)15-27(25)37-4/h5-15,17-19H,16H2,1-4H3,(H,31,34)(H,32,35)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Molecular Formula: C29H30N4O4
Molecular Weight: 498.583

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide

CAS No.: 1251597-26-8

Cat. No.: VC4624877

Molecular Formula: C29H30N4O4

Molecular Weight: 498.583

* For research use only. Not for human or veterinary use.

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide - 1251597-26-8

Specification

CAS No. 1251597-26-8
Molecular Formula C29H30N4O4
Molecular Weight 498.583
IUPAC Name 1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Standard InChI InChI=1S/C29H30N4O4/c1-19(2)21-7-11-23(12-8-21)32-29(35)26-17-33(18-30-26)16-20-5-9-22(10-6-20)31-28(34)25-14-13-24(36-3)15-27(25)37-4/h5-15,17-19H,16H2,1-4H3,(H,31,34)(H,32,35)
Standard InChI Key WDMLZNFBTMXIAO-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC

Introduction

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound belonging to the class of imidazole derivatives. It is characterized by its unique structural features, which include an imidazole ring and various aromatic substituents, such as a dimethoxybenzamide and an isopropylphenyl moiety. This compound is primarily studied for its potential biological activities, particularly in relation to sirtuin modulation, which is significant in the fields of pharmacology and medicinal chemistry.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis begins with the preparation of the necessary starting materials, such as 2,4-dimethoxybenzoic acid and 4-isopropylbenzylamine.

  • Formation of the Benzamide Moiety: The 2,4-dimethoxybenzoic acid is converted into its corresponding benzamide through a condensation reaction with an amine.

  • Imidazole Ring Formation: The imidazole ring is formed through a cyclization reaction involving a suitable precursor.

  • Final Coupling Reaction: The final step involves coupling the benzyl group with the imidazole ring to form the desired compound.

Biological Activity and Potential Applications

The compound's mechanism of action primarily involves interaction with sirtuins, a family of proteins crucial for cellular regulation and metabolism. Data from biological assays would provide insights into its efficacy and specificity towards different sirtuin isoforms.

Potential Applications:

  • Metabolic Disorders: Due to its sirtuin-modulating activity, it may have applications in treating metabolic disorders.

  • Age-related Conditions: Its potential in modulating aging-related pathways makes it a candidate for research into age-related diseases.

Spectral Data:

  • Nuclear Magnetic Resonance (NMR): Useful for determining the compound's structure and purity.

  • Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule.

Research Findings and Future Directions

Research on 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide is ongoing, with a focus on its biological activities and potential therapeutic applications. Future studies should aim to elucidate its pharmacokinetic properties and conduct in vivo efficacy trials to fully explore its potential as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator